Chemical structure and molecular properties of N-pentyl-1H-indole-5-carboxamide
Chemical structure and molecular properties of N-pentyl-1H-indole-5-carboxamide
The following technical guide details the chemical structure, synthesis, and molecular properties of
This guide is structured for researchers and drug development professionals, focusing on its role as a regioisomer of synthetic cannabinoids , a chemical building block , and a potential organic luminophore .
Technical Guide: -Pentyl-1 -Indole-5-Carboxamide
Structural Properties, Synthesis, and Molecular Pharmacology
Executive Summary
-pentyl-1Unlike its structural isomers—the 1-pentyl-1
-
Negative Control/SAR Probe: It acts as a regioisomeric probe to define the steric and electronic requirements of the Cannabinoid Type 1 (CB1) receptor binding pocket (which strictly favors C3-substitution and N1-alkylation).
-
Organic Luminophore: Recent studies in material science indicate that 5-carboxamide indoles exhibit unique photophysical properties, including Room Temperature Phosphorescence (RTP) when immobilized in polymer matrices.[3][4]
Chemical Structure & Molecular Properties[3][4][5][6][7][8][9][10][11][12]
2.1 Nomenclature and Identity[5]
-
IUPAC Name:
-pentyl-1 -indole-5-carboxamide[2] -
Molecular Formula:
-
Molecular Weight: 230.31 g/mol
-
Core Scaffold: Indole (Benzopyrrole)
-
Substituents:
2.2 Physicochemical Descriptors
The following data represents calculated properties essential for predicting solubility and membrane permeability.
| Property | Value | Implication for Research |
| LogP (Predicted) | ~3.2 - 3.5 | Moderately lipophilic; capable of crossing blood-brain barrier (BBB), though less efficiently than 1-pentyl analogs. |
| TPSA | ~55 | Good oral bioavailability profile (Rule of 5 compliant). |
| H-Bond Donors | 2 (Indole-NH, Amide-NH) | High polarity relative to 1-alkylated cannabinoids; reduces CB1 affinity. |
| H-Bond Acceptors | 1 (Amide Carbonyl) | Standard interaction motif for protein binding. |
| Solubility | Low in water; High in DMSO, MeOH | Requires organic co-solvents for biological assays. |
2.3 Structural Isomerism (The "Scaffold Hop")
The critical distinction for medicinal chemists is the positional isomerism.
-
Active Cannabinoid Scaffold: Substituents are at N1 (Tail) and C3 (Linker/Head).
-
Target Molecule: Substituents are at N1 (Unsubstituted) and C5 (Linker/Tail).
This "scaffold hop" from C3 to C5 disrupts the L-shape configuration required for activation of the CB1 receptor's hydrophobic pocket, rendering this molecule a crucial inactive control in pharmacological screening.
Synthesis & Manufacturing Protocol
The synthesis of
3.1 Retrosynthetic Analysis
-
Disconnection: Amide bond (
-CO).[3] -
Precursors: Indole-5-carboxylic acid (electrophile) +
-Pentylamine (nucleophile). -
Challenge: The indole nitrogen (N1) is nucleophilic but less reactive than the primary amine of pentylamine. Protection of N1 is usually unnecessary if stoichiometric control is maintained.
3.2 Step-by-Step Protocol (Laboratory Scale)
Reagents:
-
Indole-5-carboxylic acid (1.0 eq)
- -Pentylamine (1.1 eq)
-
Coupling Agent: EDC
HCl (1.2 eq) and HOBt (1.2 eq) OR HATU (1.1 eq) -
Base: DIPEA (Diisopropylethylamine) (2.0 eq)
-
Solvent: Anhydrous DMF or DCM
Procedure:
-
Activation: Dissolve indole-5-carboxylic acid in anhydrous DMF under nitrogen atmosphere. Add DIPEA and HATU. Stir for 15 minutes at Room Temperature (RT) to form the activated ester.
-
Coupling: Dropwise add
-pentylamine to the reaction mixture. -
Reaction: Stir at RT for 4–12 hours. Monitor via TLC (System: Hexane:EtOAc 1:1) or LC-MS.[7]
-
Work-up: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid), and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes). -
Yield: Typical yields range from 70–85%.
3.3 Synthetic Pathway Diagram
Figure 1: Synthetic pathway for the amide coupling of indole-5-carboxylic acid and pentylamine.
Molecular Pharmacology & SAR Analysis
This section analyzes why this specific molecule is relevant to drug discovery, specifically as a contrast to active cannabinoids.
4.1 Structure-Activity Relationship (SAR)
The cannabinoid CB1 receptor contains a "Toggle Switch" mechanism involving residues Trp356 and Phe200. Agonists generally require:
-
Lipophilic Tail at N1: To penetrate the hydrophobic channel.
-
Polar Linker at C3: To hydrogen bond with the receptor core.
-
Missing N1-Tail: The 1H-indole motif leaves the N1 polar and unsubstituted. This prevents deep penetration into the lipid bilayer/receptor interface.
-
Displaced Linker: Moving the amide to C5 orients the pentyl chain away from the orthosteric binding site, likely resulting in loss of affinity (
nM) .
4.2 Functional Applications
-
Negative Control: Used in binding assays to validate the specificity of antibodies or ligands targeting the C3-substituted indole scaffold.
-
Allosteric Modulation Potential: Some indole-2-carboxamides and indole-5-carboxamides have shown activity as Positive Allosteric Modulators (PAMs) or inhibitors of other enzymes (e.g., HIV-1 Integrase), suggesting this molecule may have off-target utility outside the cannabinoid system.
4.3 SAR Logic Diagram
Figure 2: SAR comparison between the active cannabinoid scaffold (Left) and the target 5-carboxamide isomer (Right).
Analytical Characterization
To validate the synthesis of
-
H NMR (DMSO-
, 400 MHz):-
Indole NH: Broad singlet at
11.2–11.5 ppm (disappears with shake). -
Amide NH: Triplet or broad singlet at
8.2–8.5 ppm. -
Aromatic Protons: C4-H (singlet,
8.1 ppm), C6-H/C7-H (doublets/multiplets, 7.3–7.5 ppm), C2-H/C3-H (characteristic indole pattern). -
Pentyl Chain: Methylene (
) protons at 3.2 (adjacent to N), 1.5, 1.3, and Methyl ( ) at 0.9 ppm.
-
-
Mass Spectrometry (ESI+):
-
[M+H]+: Calculated
.
-
-
IR Spectroscopy:
-
Amide I (C=O): Strong band at
. -
NH Stretch: Sharp band at
.
-
References
-
Alam, M. et al. (2020). Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as strong enzyme inhibitors. Molecular Diversity. Retrieved from [Link]
-
Kwon, M. S. et al. (2025).[4] Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Molecules (MDPI). Retrieved from [Link][6]
- Huffman, J. W. et al. (2005). Structure-activity relationships for 1-alkyl-1-deoxy-8-alkyl-3-(1-naphthoyl)indoles at the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry. (Contextual SAR reference for indole positional isomers).
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- 3. Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films [mdpi.com]
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